molecular formula C13H13NO B8753844 4-(1-Benzofuran-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 158984-67-9

4-(1-Benzofuran-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No. B8753844
M. Wt: 199.25 g/mol
InChI Key: WRPWAHAJKLEKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-2-yl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Benzofuran-2-yl)-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Benzofuran-2-yl)-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

158984-67-9

Product Name

4-(1-Benzofuran-2-yl)-1,2,3,6-tetrahydropyridine

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C13H13NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-5,9,14H,6-8H2

InChI Key

WRPWAHAJKLEKPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the foregoing tetrahydropyridine (1.1 g, 3.8 mmol) in dichloromethane (50 ml) at 0° C. was added 1-chloroethylchloroformate (493 μl, 4.6 mmol), keeping the temperature below 0° C. The reaction was allowed to warm to room temperature over 1 hr, after which the solvent was evaporated. Methanol (50 ml) was added to the residue and the mixture heated under reflux for 2 hrs. The solvent was removed by evaporation, and the residue chromatographed on silica, eluting with dichloromethane/methanol/ammonia (90:10:1), to yield the title compound as a buff solid (600 mg, 79%); δH (CDCl3) 2.44-2.48 (2H, m, tetrahydropyridinyl CH2), 3.14 (2H, t, J 5.8 Hz, tetrahydropyridinyl CH2), 3.60-3.63 (2H, m, tetrahydropyridinyl CH2), 6.54-6.58 (2H, m, CH=CR, 3'-H), 7.16-7.26 (2H, m, 5'-H, 6'-H), 7.42 (1H, d, J 7.8 Hz, 7'-H), and 7.50 (1H, d, J 7.2 Hz, 4'-H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
493 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.